![molecular formula C20H16N2S4 B14313789 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) CAS No. 112544-55-5](/img/structure/B14313789.png)
4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) is a complex organic compound that features a biphenyl core linked to two thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) typically involves the reaction of biphenyl derivatives with thiazole precursors under specific conditions. One common method involves the use of biphenyl-4,4’-dicarboxylic acid as a starting material, which is then reacted with thioamide derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired thiazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings or the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) involves its interaction with specific molecular targets and pathways. The thiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The biphenyl core provides structural stability and enhances the compound’s ability to interact with multiple targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: A biphenyl derivative with chloromethyl groups instead of thiazole rings.
4,4’-Bis(methoxymethyl)-1,1’-biphenyl: A biphenyl derivative with methoxymethyl groups.
Uniqueness
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) is unique due to the presence of thiazole rings, which impart distinct chemical and biological properties. These rings enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
112544-55-5 |
|---|---|
Molekularformel |
C20H16N2S4 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
3-methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenyl]phenyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C20H16N2S4/c1-21-17(11-25-19(21)23)15-7-3-13(4-8-15)14-5-9-16(10-6-14)18-12-26-20(24)22(18)2/h3-12H,1-2H3 |
InChI-Schlüssel |
PYZAIWULCJWTJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CSC1=S)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CSC(=S)N4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)

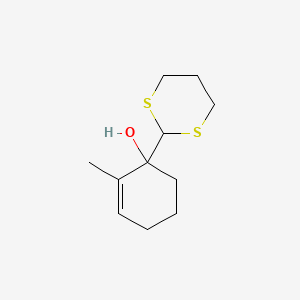
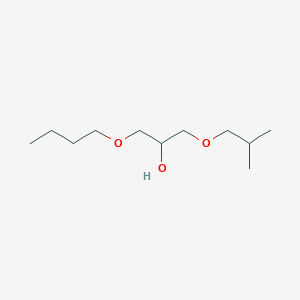
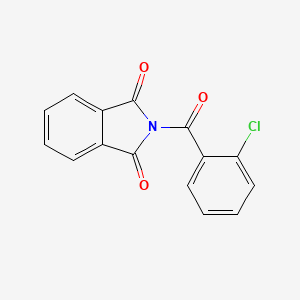

![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
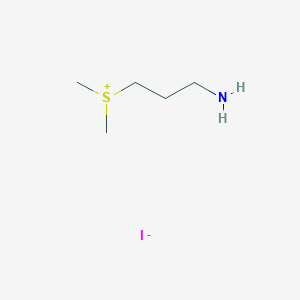

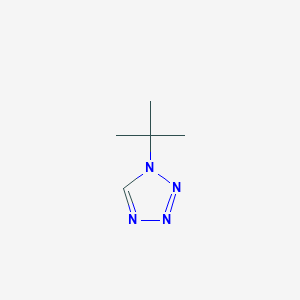
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)


